Boc-Cys(Acm)-OSu
Overview
Description
“Boc-Cys(Acm)-OSu” is a derivative of cysteine used in various chemical synthesis and peptide chemistry . It is also known as Boc-S-acetamidomethyl-L-cysteine .
Synthesis Analysis
The synthesis of “Boc-Cys(Acm)-OSu” involves protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Molecular Structure Analysis
The molecular formula of “Boc-Cys(Acm)-OSu” is C11H20N2O5S . It has a molecular weight of 292.35 g/mol .Chemical Reactions Analysis
The chemical reactions involving “Boc-Cys(Acm)-OSu” are centered around the protection and deprotection of the cysteine thiol group . These reactions facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis
“Boc-Cys(Acm)-OSu” is a white powder . It has a melting point of 111-114 °C . Its optical activity is [α]20/D -36.5±1.5°, c = 1% in H2O .Scientific Research Applications
Synthesis of Cysteine-Containing Polypeptides : Boc-Cys(Acm)-OSu is used in the preparation of cysteine-containing polypeptides, demonstrated by the synthesis of human adrenomedullin. This process involves preparing peptide thioesters and peptide segments using conventional solid-phase methods, followed by condensation in the presence of silver ions and bases (Kawakami, Kogure, & Aimoto, 1996).
Synthesis of Disulfide-Bridged Fragments : In the synthesis of cyclic and unsymmetrical disulfides, particularly in omega-conotoxins, Boc-Cys(Acm)-OSu plays a crucial role. It's used in Fmoc peptide syntheses, where N-terminal Cys(Npys) and non-N-terminal Cys(Npys) are incorporated into the peptide chain (Simmonds, Tupper, & Harris, 2009).
Analogs of Bovine Prothrombin Precursor Sequence : Boc-Cys(Acm)-OSu is employed in the synthesis of analogs of the bovine prothrombin precursor. This process involves the stepwise addition of Boc-amino acids and subsequent cyclization to form protected cyclic disulfide hexapeptides (Rich, Kawai, Goodman, & Suttie, 2009).
Synthesis of Bicyclic Polypeptides : In the first synthesis of a homodetic-heterodetic-bicyclic polypeptide, [2,7-cystine]-gramicidin S, Boc-Cys(Acm)-OSu is utilized for the protection of cysteine sulfhydryl functions. This involves the synthesis of pentapeptide derivatives and their subsequent condensation (Ludescher & Schwyzer, 1972).
Solid-Phase Peptide Synthesis : Boc-Cys(Acm)-OSu is essential in solid-phase peptide synthesis strategies, specifically for protecting cysteine residues. It's compared with other cysteine-protecting groups for its efficiency and compatibility with various synthesis schemes (Royo, Alsina, Giralt, Slomcyznska, & Albericio, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNIWBQFVQMDND-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Acm)-OSu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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